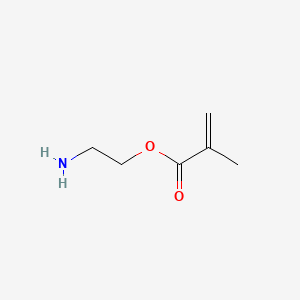

2-Aminoethyl methacrylate

Cat. No. B1196711

Key on ui cas rn:

7659-36-1

M. Wt: 129.16 g/mol

InChI Key: QLIBJPGWWSHWBF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05252184

Procedure details

In a four-neck flask provided with a stirrer, a thermometer, a condenser, a dropping funnel, and a nitrogen gas inlet, 111.6 g of isoparaffin solvent (produced by Exxon Chemical K.K. and marketed under trademark designation of "Isobar M") was placed and 22.3 g of sorbitan monooleate was dissolved therein. The resultant solution was emulsified by gradual addition thereto of a mixed solution prepared as an aqueous monomer solution by combining 167 g of the hydrochloride of aminoethyl methacrylate obtained by the reaction of methacrylic acid and ethylene imine, 33 g of acrylic acid, and 135 g of deionized waterl. The emulsion in the flask, with the interior of the system thoroughly displaced with nitrogen and heated to 60° C., and 0.4 g of 2,2'-azobis(dimethyl valeronitrile) added thereto as a catalyst were heated at 60° C. and stirred for 8 hours, to produce an additive M for the production of paper according with the present invention.

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

isoparaffin

Quantity

111.6 g

Type

solvent

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].Cl.[C:32]([O:37][CH2:38][CH2:39][NH2:40])(=[O:36])[C:33]([CH3:35])=[CH2:34]>>[C:32]([OH:37])(=[O:36])[C:33]([CH3:35])=[CH2:34].[CH2:39]1[NH:40][CH2:38]1.[C:18]([OH:20])(=[O:19])[CH:17]=[CH2:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O

|

Step Two

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

167 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCN

|

Step Five

[Compound]

|

Name

|

isoparaffin

|

|

Quantity

|

111.6 g

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a four-neck flask provided with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of a mixed solution prepared as an aqueous monomer solution

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CN1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 33 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |